molecular formula C8H9BrClN B15314624 1-(5-Bromo-2-chlorophenyl)ethan-1-amine

1-(5-Bromo-2-chlorophenyl)ethan-1-amine

Cat. No.: B15314624
M. Wt: 234.52 g/mol
InChI Key: AYRPXHNLJXNKGG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)ethan-1-amine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, with an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 2-chloroacetophenone, followed by the reduction of the resulting 1-(5-bromo-2-chlorophenyl)ethanone to obtain the desired amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(5-Bromo-2-chlorophenyl)ethanone: A related compound with a ketone group instead of an amine.

    1-(5-Bromo-2-chlorophenyl)ethanol: A similar compound with a hydroxyl group.

    1-(5-Bromo-2-chlorophenyl)ethane: A hydrocarbon derivative.

Uniqueness: 1-(5-Bromo-2-chlorophenyl)ethan-1-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with an ethanamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3

InChI Key

AYRPXHNLJXNKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)Cl)N

Origin of Product

United States

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